3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused triazole and thiadiazine ring system, with phenyl groups attached at the 3 and 6 positions. The presence of these aromatic rings and the heterocyclic core contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound’s hydrogen bond accepting and donating characteristics enable it to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
One study reported a favorable clogp for a similar compound, suggesting good lipophilicity and potential bioavailability .
Result of Action
Similar compounds have been reported to exhibit anticonvulsant activity against mes-induced seizures , suggesting potential neuroprotective effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide. The reaction is carried out in ethanol, and the mixture is boiled for several hours. The product is then isolated by filtration and recrystallized from suitable solvents such as ethanol, dimethyl sulfoxide (DMSO), or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The heterocyclic core can be subjected to oxidation or reduction under appropriate conditions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can modify the heterocyclic core or the phenyl rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar structures but with different aryl groups at the 3 and 6 positions.
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a phenyl group at the 6 position and exhibits similar biological activities.
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-phenylhydrazone derivatives: These derivatives have been studied for their α-glucosidase inhibitory activity.
Uniqueness
3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to the presence of two phenyl groups, which enhance its stability and reactivity. This structural feature also contributes to its diverse biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMLKOAASIIFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353075 | |
Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79074-65-0 | |
Record name | 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and crystal system of 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
A1: The molecular formula of this compound is C16H12N4S []. The crystal structure belongs to the monoclinic system with the space group P21/c. []
Q2: What were the key findings of the crystallographic study on this compound?
A2: The study successfully determined the crystal structure of this compound at 296 K. [] Key parameters determined include the unit cell dimensions (a = 22.151(4) Å, b = 12.484(2) Å, c = 10.2018(19) Å, β = 101.073(6)°), cell volume (V = 2768.7(8) Å3), and reliability factors (Rgt(F) = 0.0522, wRref(F2) = 0.1428). [] This information provides a basis for understanding the three-dimensional arrangement of the molecule and its potential interactions.
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